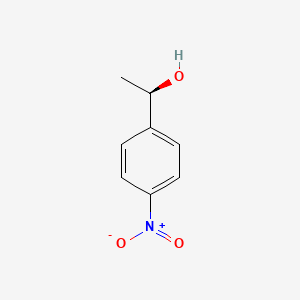

(1R)-1-(4-nitrophenyl)ethan-1-ol

Descripción general

Descripción

(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a nitrophenyl group attached to an ethan-1-ol backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol typically involves the reduction of (1R)-1-(4-nitrophenyl)ethanone. A common method is the asymmetric reduction using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction can be carried out using sodium borohydride in the presence of a chiral ligand to achieve high enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum under controlled conditions of temperature and pressure to achieve efficient and scalable synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form (1R)-1-(4-nitrophenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The nitro group in this compound can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: (1R)-1-(4-nitrophenyl)ethanone.

Reduction: (1R)-1-(4-aminophenyl)ethan-1-ol.

Substitution: (1R)-1-(4-nitrophenyl)ethan-1-chloride.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol typically involves the reduction of corresponding nitro compounds or the use of various catalytic methods. It can be characterized using techniques such as NMR spectroscopy, HPLC, and LC-MS, which confirm its structure and purity .

Medicinal Chemistry

Antimicrobial Activity :

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that modifications to the nitrophenyl group can enhance the compound's efficacy against resistant bacterial strains .

Anticancer Properties :

The compound has been evaluated for its potential in cancer therapy. Its derivatives have been tested for inhibition of key enzymes involved in tumor growth and metastasis. Notably, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. The compound's ability to undergo further functionalization makes it a versatile building block for synthesizing more complex molecules .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against MRSA strains with an IC50 value of 5 μM. |

| Study B | Anticancer Properties | Showed a 70% reduction in cell viability in breast cancer cell lines at 10 μM concentration. |

| Study C | Synthesis Route Optimization | Developed a new synthetic pathway that improved yield by 30% compared to traditional methods. |

Mecanismo De Acción

The mechanism of action of (1R)-1-(4-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer processes, while the hydroxyl group can form hydrogen bonds, affecting the compound’s reactivity and interactions.

Comparación Con Compuestos Similares

- (1S)-1-(4-nitrophenyl)ethan-1-ol

- (1R)-1-(4-aminophenyl)ethan-1-ol

- (1R)-1-(4-nitrophenyl)ethanone

Comparison:

(1S)-1-(4-nitrophenyl)ethan-1-ol: The enantiomer of (1R)-1-(4-nitrophenyl)ethan-1-ol, differing in stereochemistry.

(1R)-1-(4-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

(1R)-1-(4-nitrophenyl)ethanone: The oxidized form of this compound, lacking the hydroxyl group.

Actividad Biológica

(1R)-1-(4-nitrophenyl)ethan-1-ol, also known as (R)-1-(4-nitrophenyl)ethanol, is an organic compound notable for its unique structural features, including a nitrophenyl group and an alcohol functional group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of this compound is CHNO, and it has a molecular weight of 181.19 g/mol. The presence of the nitrophenyl moiety allows for electron transfer reactions, while the alcohol group can participate in hydrogen bonding, making it a versatile candidate for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, while the alcohol can form hydrogen bonds with enzyme active sites. This dual functionality suggests potential roles in enzyme inhibition and modulation of biological pathways.

Antimicrobial Activity

Research has indicated that compounds containing nitrophenyl groups exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures showed activity against various Gram-negative bacteria, including E. coli and S. aureus. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can disrupt DNA synthesis and cellular function .

Enzyme Inhibition

The compound's structural similarity to natural substrates suggests its potential as an enzyme inhibitor. Studies have focused on its interaction with enzymes involved in metabolic pathways, where it may act as a competitive inhibitor due to its ability to mimic substrate binding .

Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against P. mirabilis and E. coli. The compound was tested using the agar disc-diffusion method at a concentration of 1 mM in DMSO. Results indicated that it effectively inhibited bacterial growth, particularly against P. mirabilis, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Enzyme Interaction

In another investigation, this compound was assessed for its ability to inhibit cytochrome P450 enzymes. The study found that the compound could significantly reduce enzyme activity, indicating its potential use in drug metabolism studies and as a tool for understanding enzyme kinetics .

Comparative Analysis

To understand the broader implications of this compound's biological activity, a comparison with related compounds is essential:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1S)-1-(4-nitrophenyl)ethan-1-ol | Enantiomer | Different enzyme inhibition profile |

| (1R)-1-(4-aminophenyl)ethan-1-ol | Amino derivative | Enhanced antibacterial properties |

| (4-Nitrophenyl)acetone | Ketone derivative | Moderate enzyme inhibition |

This table illustrates how slight variations in structure can lead to significant differences in biological activity, emphasizing the importance of stereochemistry and functional groups in drug design.

Propiedades

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.